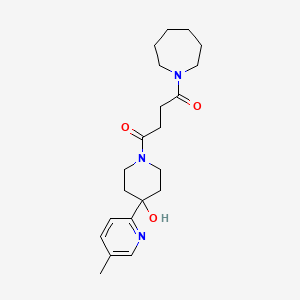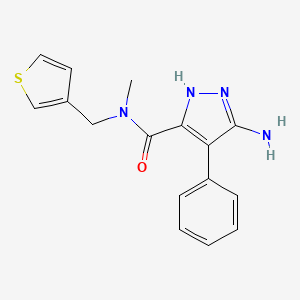![molecular formula C16H20F3NO2 B5490725 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol](/img/structure/B5490725.png)
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol is a chemical compound that has been widely used in scientific research. This compound is also known as TFE-731 or TFE-ETH, and it has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of TFE-731 is not fully understood, but it is thought to involve the modulation of various neurotransmitters, including GABA, dopamine, and serotonin. TFE-731 has been shown to enhance the activity of GABA receptors, which are important for the regulation of anxiety and sedation. TFE-731 has also been shown to modulate the activity of dopamine and serotonin receptors, which are important for the regulation of mood and behavior.
Biochemical and Physiological Effects:
TFE-731 has a variety of biochemical and physiological effects, including anxiolytic and sedative effects, vasodilatory effects, and anti-inflammatory effects. TFE-731 has been shown to enhance the activity of GABA receptors, which leads to an increase in the release of GABA, resulting in anxiolytic and sedative effects. TFE-731 has also been shown to have vasodilatory effects, which can lead to a decrease in blood pressure. In addition, TFE-731 has been shown to have anti-inflammatory effects, which can help to reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
TFE-731 has several advantages for use in lab experiments. It is a highly pure and stable compound, and its synthesis method is well-established. TFE-731 has also been shown to have a variety of biochemical and physiological effects, which make it useful for studying the mechanisms of action of various drugs and neurotransmitters. However, there are also some limitations to the use of TFE-731 in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Zukünftige Richtungen
There are several future directions for research on TFE-731. One direction is to further investigate its mechanism of action, which could help to identify new targets for drug development. Another direction is to study its effects on different tissues and organs, which could lead to the development of new treatments for various diseases. Additionally, more research is needed to determine the optimal dosage and administration of TFE-731, as well as its potential side effects.
Synthesemethoden
The synthesis of TFE-731 involves the reaction of 3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinol with ethyl chloroformate. The resulting product is then treated with sodium hydroxide to yield 2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol. This synthesis method has been successfully used in many research studies, and the resulting compound has been shown to be highly pure and stable.
Wissenschaftliche Forschungsanwendungen
TFE-731 has been used in a variety of scientific research studies, including studies on the central nervous system, cardiovascular system, and immune system. In the central nervous system, TFE-731 has been shown to have anxiolytic and sedative effects, and it has been used to study the mechanisms of action of various neurotransmitters. In the cardiovascular system, TFE-731 has been shown to have vasodilatory effects, and it has been used to study the effects of various drugs on blood pressure. In the immune system, TFE-731 has been shown to have anti-inflammatory effects, and it has been used to study the mechanisms of action of various cytokines.
Eigenschaften
IUPAC Name |
2-hydroxy-1-[3-[2-[2-(trifluoromethyl)phenyl]ethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO2/c17-16(18,19)14-6-2-1-5-13(14)8-7-12-4-3-9-20(10-12)15(22)11-21/h1-2,5-6,12,21H,3-4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVHFJQSPOIKNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CO)CCC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-(2,4-dimethoxyphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5490649.png)



![ethyl {4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5490679.png)
![N-cyclopropyl-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5490685.png)
![(4S)-4-{4-[({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5490696.png)
![ethyl (1-{3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-3-oxo-2-piperazinyl)acetate](/img/structure/B5490701.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5490717.png)
![8-(4-cyclopentylpyrimidin-2-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5490729.png)
![1-{2,3,5,6-tetrafluoro-4-[3-(4-morpholinyl)-1-propen-1-yl]phenyl}azepane hydrochloride](/img/structure/B5490742.png)
![N-1-naphthyl-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5490744.png)
![4-(cyclopropylmethyl)-1-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazol-3-yl]carbonyl}-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5490757.png)